![molecular formula C13H17NO3S B5635832 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including bond formations and functional group transformations. For example, a study by Yadav et al. (2020) describes an eco-friendly synthesis of similar compounds using a one-pot C–C and C–N bond-forming strategy from the reaction of quinolinone derivatives, aminobenzothiazole, and aromatic aldehydes in water, without metal catalysts (Yadav, Vagh, & Jeong, 2020). This highlights the potential methodologies that might be applicable to the synthesis of “4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine”.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques such as NMR, X-ray crystallography, and computational modeling can provide detailed insights. For instance, the crystal structure analysis of similar compounds can reveal the presence of strong intramolecular hydrogen bonds and the stabilization through intermolecular interactions, as shown in a study by Kovalenko et al. (2019) (Kovalenko et al., 2019).
Chemical Reactions and Properties
The reactivity of a compound like “4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine” can be inferred from related studies. For example, research on benzo[b]thiophen derivatives by Clarke et al. (1973) provides insights into the bromination, nitration, and other substitution reactions, which could be relevant for understanding the chemical behavior of the target compound (Clarke, Scrowston, & Sutton, 1973).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystallinity, are often determined experimentally. Studies like the one conducted by Shi et al. (2004) on similar morpholine derivatives can offer comparative data, showing how molecular modifications can influence these properties (Shi, Hu, Lei, & Reiner, 2004).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards other chemicals are crucial for understanding a compound's behavior in different environments. Research on related compounds, such as the synthesis and reactivity studies of quinoline derivatives by Wang et al. (2015), can provide insights into the chemical properties and potential reactivity pathways of “4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine” (Wang et al., 2015).
properties
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-11-6-10(7-12-13(11)17-9-16-12)8-14-2-4-18-5-3-14/h6-7H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDRNPVWSGENIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine |
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